molecular formula C16H16O3 B8438029 5-Benzyloxy-2-ethoxybenzaldehyde

5-Benzyloxy-2-ethoxybenzaldehyde

Cat. No. B8438029
M. Wt: 256.30 g/mol
InChI Key: PIBPGIBYORVHAZ-UHFFFAOYSA-N
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Patent
US07238716B2

Procedure details

A mixture of methyl methylthiomethyl sulfoxide. (0.30 g) and finely triturated sodium hydroxide (0.015 g) was stirred at 70° C. for 30 min. To the reaction mixture was added 5-benzyloxy-2-ethoxybenzaldehyde (0.30 g), and the mixture was further stirred at 70° C. for 1.5 hrs. To the reaction mixture was added ethyl acetate, and the organic layer was washed successively with 1N hydrochloric acid and saturated brine, dried over anhydrous magnesium sulfate, and concentrated. A mixture of the obtained residue and 10% hydrogen chloride-methanol (15 mL) was heated under reflux for 15 hrs. To the reaction mixture was added ethyl acetate. The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The obtained residue was subjected to silica gel column chromatography to give methyl 2-(2-ethoxy-5-hydroxyphenyl)acetate as a colorless oil (0.11 g, 44%) from a fraction eluted with ethyl acetate-hexane (1:4, v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CSCS(C)=O.[OH-].[Na+].C([O:16][C:17]1[CH:18]=[CH:19][C:20]([O:25][CH2:26][CH3:27])=[C:21]([CH:24]=1)[CH:22]=O)C1C=CC=CC=1.[C:28]([O:31][CH2:32]C)(=[O:30])C>>[CH2:26]([O:25][C:20]1[CH:19]=[CH:18][C:17]([OH:16])=[CH:24][C:21]=1[CH2:22][C:28]([O:31][CH3:32])=[O:30])[CH3:27] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCS(=O)C
Step Two
Name
Quantity
0.015 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C=O)C1)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was further stirred at 70° C. for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed successively with 1N hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
A mixture of the obtained residue and 10% hydrogen chloride-methanol (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hrs
Duration
15 h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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